3-(5-Phenyltetrazol-2-yl)quinoline
Overview
Description
3-(5-Phenyl-2H-tetrazol-2-yl)quinoline is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, materials science, and as functional materials . The unique structure of 3-(5-Phenyltetrazol-2-yl)quinoline combines a quinoline moiety with a tetrazole ring, making it a compound of interest for various scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(5-Phenyltetrazol-2-yl)quinoline typically involves the reaction of 5-phenyl-1H-tetrazole with quinoline derivatives under specific conditions. One common method is the Chan–Evans–Lam coupling reaction, which uses pyridin-3-ylboronic acid as a reagent . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the coupling process.
Chemical Reactions Analysis
3-(5-Phenyltetrazol-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the phenyl or quinoline moieties, leading to the formation of quinoline N-oxides or phenyl ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often reduce the tetrazole ring or the quinoline moiety, resulting in the formation of amines or reduced tetrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-(5-Phenyltetrazol-2-yl)quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(5-Phenyltetrazol-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes . The combined effects of these interactions contribute to the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
3-(5-Phenyltetrazol-2-yl)quinoline can be compared with other similar compounds, such as:
3-(5-phenyl-2H-tetrazol-2-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of a quinoline ring.
5-phenyl-1H-tetrazole: This is a simpler tetrazole derivative without the quinoline moiety.
Quinoline derivatives: Compounds like quinoline N-oxides and substituted quinolines have similar chemical reactivity and applications in medicinal chemistry.
The uniqueness of this compound lies in its combined tetrazole and quinoline structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-phenyltetrazol-2-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-2-6-12(7-3-1)16-18-20-21(19-16)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLWKYJESFQMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)C3=CC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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